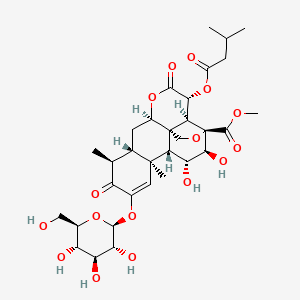

Yadanzioside A

Description

Properties

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJWSSPAMZRIA-AIWMZPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915049 | |

| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-15-4 | |

| Record name | Yadanzioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Yadanzioside A from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside A, a potent quassinoid glycoside, represents a significant bioactive compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its extraction and purification and presents key quantitative and spectroscopic data. Furthermore, this document illustrates the experimental workflow for its isolation and purification, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia.[1][2] Its seeds, known as "Ya-Dan-Zi" in Chinese folklore, have been traditionally used for treating a variety of ailments, including dysentery, malaria, and certain cancers.[2][3] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, with quassinoids being the most prominent and pharmacologically significant class of compounds.[2][4]

This compound is a member of the quassinoid glycoside family, characterized by a complex, highly oxygenated tetracyclic triterpene skeleton linked to a sugar moiety.[3][5] The discovery of this compound and its congeners was a result of systematic efforts to identify the antileukemic principles within Brucea javanica.[3][6] These compounds have garnered considerable interest due to their potent cytotoxic and antineoplastic activities.[6] This guide focuses on the seminal work that led to the initial discovery and characterization of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound were first reported by Sakaki, Yoshimura, and their colleagues in the mid-1980s. The following protocols are based on their pioneering work published in the Chemical and Pharmaceutical Bulletin.[3][5]

Plant Material

Dried seeds of Brucea javanica (L.) Merr. were used as the starting material for the isolation of this compound.

Extraction and Preliminary Fractionation

The general procedure for the extraction of quassinoid glycosides from Brucea javanica seeds involves the following steps:

-

Defatting: The seeds are typically ground and defatted with a non-polar solvent like n-hexane to remove oils, which are abundant in the seeds.

-

Extraction: The defatted material is then extracted with methanol (MeOH).[3]

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity, such as chloroform (CHCl₃) and n-butanol (n-BuOH). The quassinoid glycosides, including this compound, are typically found in the more polar fractions, particularly the water-soluble and n-butanol-soluble fractions.[3]

Chromatographic Isolation and Purification

The crude fractions containing the quassinoid glycosides are subjected to multiple rounds of chromatography to isolate individual compounds.

-

Column Chromatography: The water-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water. This step is crucial for obtaining the pure compound.

Quantitative and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₄₄O₁₆ |

| Appearance | Amorphous Powder |

Source: Data compiled from publicly available chemical databases.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in the structural elucidation of this compound. The specific chemical shifts and coupling constants would be found in the original research articles.

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | Provided the molecular weight and aided in determining the elemental composition. |

| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl (-OH), ester (C=O), and glycosidic (C-O) functional groups. |

| ¹H NMR Spectroscopy | Revealed the number and types of protons present, including signals characteristic of the quassinoid skeleton and the glucose moiety. |

| ¹³C NMR Spectroscopy | Showed the total number of carbon atoms and provided information about their chemical environment, confirming the presence of the tetracyclic triterpene core and the sugar unit. |

Note: Detailed ¹H and ¹³C NMR data with specific chemical shift assignments are crucial for unambiguous structure confirmation and can be found in the primary literature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.

Caption: General workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound from Brucea javanica exemplify a classic natural product chemistry workflow, from the selection of a medicinally important plant to the rigorous purification and structural characterization of a novel bioactive compound. The detailed experimental protocols and spectroscopic data established by early researchers have laid the foundation for further investigation into the pharmacological properties and potential therapeutic applications of this potent quassinoid glycoside. This guide serves as a comprehensive technical resource for scientists and researchers interested in the continued exploration of this compound and other natural products from Brucea javanica.

References

- 1. [Studies on the chemical constituents of Brucea javanica (L.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Brucea javanica (L.) Merr [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Yadanzioside A: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside A, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of significant interest in pharmacological research due to its notable antitumor and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological assessment are presented, alongside an exploration of its mechanism of action, particularly its role in modulating the JAK/STAT signaling pathway in cancer cells. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and virology.

Chemical Structure and Identification

This compound is a complex natural product classified as a quassinoid glycoside. Its structure is characterized by a highly oxygenated pentacyclic triterpene aglycone linked to a glucose moiety.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate[1] |

| Molecular Formula | C₃₂H₄₄O₁₆[1] |

| Molecular Weight | 684.69 g/mol [2] |

| Canonical SMILES | C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO--INVALID-LINK--O3)OC(=O)CC(C)C">C@(--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O)O)O)C)O">C@HO)C(=O)OC |

| InChI Key | QDQJWSSPAMZRIA-KEMICICVSA-N[2] |

| CAS Number | 95258-15-4[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | Data not available | |

Solubility | Solvent | Solubility | Notes | Source | | :--- | :--- | :--- | :--- | | DMSO | 50 mg/mL (73.03 mM) | Ultrasonic may be needed. | MedChemExpress[3] | | Ethanol | 25 mg/mL (36.51 mM) | Ultrasonic may be needed. | MedChemExpress[3] | | Pyridine | Soluble | ChemFaces[4] | | Methanol | Soluble | ChemFaces[4] |

Biological Activity

This compound has demonstrated significant potential as both an antitumor and antiviral agent.

Antitumor Activity

Recent studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines, with a particularly well-documented mechanism in hepatocellular carcinoma (HCC).

Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | ≥ 0.1 | Dose-dependent inhibition of proliferation. |

| LM-3 | Hepatocellular Carcinoma | ≥ 0.1 | Dose-dependent inhibition of proliferation. |

In vivo studies have further corroborated these findings, showing that this compound can inhibit tumor growth in mouse models of liver cancer.

Antiviral Activity

This compound has also been identified as a potent inhibitor of certain viruses.

Antiviral Activity Data (IC₅₀ Values)

| Virus | IC₅₀ (µM) |

|---|

| Tobacco Mosaic Virus (TMV) | 5.5 |

Mechanism of Action: Targeting the JAK/STAT Pathway

The primary elucidated mechanism of action for the antitumor effects of this compound involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation and survival.

This compound has been shown to exert its effects by:

-

Inhibiting Phosphorylation: It dose-dependently inhibits the phosphorylation of both JAK2 and STAT3 in liver cancer cells.

-

Inducing Apoptosis: By blocking the JAK/STAT pathway, this compound triggers programmed cell death (apoptosis) in cancer cells. This is evidenced by increased levels of cleaved Caspase-3 and Caspase-8, and alterations in the expression of Bcl-2 family proteins.

The following diagram illustrates the proposed mechanism of action of this compound on the JAK/STAT signaling pathway.

Caption: Mechanism of this compound in HCC cells.

Experimental Protocols

Isolation of this compound from Brucea javanica

The following is a general workflow for the isolation of this compound from the seeds of Brucea javanica, based on common phytochemical extraction and purification techniques.

Caption: General workflow for isolating this compound.

Detailed Steps:

-

Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder.

-

Extraction: The powdered seeds are extracted exhaustively with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to remove non-polar and moderately polar compounds. This compound, being a glycoside, is expected to remain in the aqueous phase.

-

Column Chromatography: The aqueous fraction is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or reversed-phase C18 silica gel), eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reversed-phase column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antitumor and antiviral activities. Its mechanism of action, particularly the inhibition of the JAK/STAT pathway, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on a more comprehensive evaluation of its efficacy and safety in preclinical and clinical settings. Elucidation of its effects on other signaling pathways and its potential for synergistic combinations with existing therapies will be crucial for realizing its full therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and dosage for clinical applications.

References

Yadanzioside A: A Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside A, a natural compound derived from Brucea javanica, has emerged as a promising candidate in oncology research.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a particular focus on its activity in hepatocellular carcinoma (HCC). The information presented herein is synthesized from preclinical in vitro and in vivo studies, offering valuable insights for further research and drug development endeavors.

Core Mechanism of Action: Targeting the TNF-α/JAK/STAT3 Signaling Pathway

The primary anti-tumor activity of this compound is attributed to its ability to modulate the TNF-α/JAK/STAT3 signaling cascade, a critical pathway often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2] this compound intervenes in this pathway by inhibiting the phosphorylation of key signaling proteins, Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibitory action disrupts the downstream signaling events that contribute to tumorigenesis.

RNA sequencing analysis of liver cancer cells treated with this compound has revealed a significant enrichment of the TNF-α signaling pathway, confirming its central role as a target.[1] Specifically, treatment with this compound leads to a reduction in the expression of TNF-α.[1]

The inhibition of STAT3 phosphorylation is a crucial event, as STAT3 is a key transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation while suppressing apoptosis.[1] By preventing STAT3 activation, this compound effectively shifts the cellular balance towards programmed cell death.

Key Cellular Effects of this compound

Induction of Apoptosis

A hallmark of this compound's anti-cancer activity is its potent induction of apoptosis.[1][2] This is achieved through the modulation of key apoptotic regulatory proteins. Treatment with this compound leads to:

-

Upregulation of Pro-Apoptotic Proteins: A notable increase in the expression of Bax, a key member of the Bcl-2 family that promotes apoptosis.[1]

-

Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of Bcl-2, a protein that inhibits apoptosis.[1]

-

Activation of Caspase Cascade: Increased levels of cleaved Caspase-3 and Caspase-8, the executioner and initiator caspases, respectively, indicating the activation of the apoptotic cascade.[1]

The culmination of these molecular events is a significant increase in the apoptotic cell population and the formation of apoptosomes.[1][2]

Inhibition of Cell Proliferation, Migration, and Invasion

This compound exhibits dose-dependent cytotoxic effects on liver cancer cells, significantly inhibiting their proliferation.[1][2] Furthermore, it has been shown to impede the migration and invasion of cancer cells, crucial processes in metastasis.[1][2] These effects are observed at concentrations as low as 0.1 μM.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2, LM-3, Huh-7 | Cell Viability | Dose-dependent | Cytotoxic effects observed | [2] |

| HepG2, LM-3 | Proliferation | ≥ 0.1 μM | Significant inhibition | [1][2] |

| HepG2, LM-3 | Migration | ≥ 0.1 μM | Significant inhibition | [1][2] |

| HepG2, LM-3 | Invasion | ≥ 0.1 μM | Significant inhibition | [1][2] |

| HepG2 | RNA Sequencing | 0.3 μM (24h) | Enrichment of TNF-α signaling pathway | [1] |

Table 2: Modulation of Key Signaling and Apoptotic Proteins by this compound

| Protein | Effect | Cell Lines | Reference |

| p-JAK2 | Inhibition | HepG2, LM-3 | [1] |

| p-STAT3 | Inhibition | HepG2, LM-3 | [1] |

| TNF-α | Reduction in expression | HepG2 | [1] |

| Cleaved Caspase-3 | Increased levels | HepG2, LM-3 | [1] |

| Cleaved Caspase-8 | Increased levels | HepG2, LM-3 | [1] |

| Bax | Increased levels | HepG2, LM-3 | [1] |

| Bcl-2 | Decreased levels | HepG2, LM-3 | [1] |

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

Caption: this compound inhibits the TNF-α/JAK/STAT3 pathway, leading to apoptosis.

Experimental Workflow for In Vitro Analysis

Caption: Standard workflow for evaluating the in vitro anti-cancer effects of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, LM-3, Huh-7) and a normal liver cell line (e.g., HL-7702) are used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 μM) for specified time periods (e.g., 24, 48, 72 hours).

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for the desired time.

-

Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Flow Cytometry: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

In Vivo Tumor Xenograft Model

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Cell Implantation: A suspension of hepatocellular carcinoma cells (e.g., LM-3) is subcutaneously or orthotopically injected into the mice to establish tumors.

-

Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and frequency. The control group receives the vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential, particularly in hepatocellular carcinoma, by targeting the TNF-α/JAK/STAT3 signaling pathway to induce apoptosis and inhibit tumor growth and metastasis. The data presented in this guide underscore the need for further investigation into its therapeutic efficacy and safety profile in more advanced preclinical models. Future research should focus on optimizing dosing strategies, exploring potential combination therapies to enhance its anti-cancer effects, and elucidating its activity in other cancer types. The detailed mechanisms and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

The Anticancer Potential of Yadanzioside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside A, a quassinoid compound isolated from the seeds of Brucea javanica, has emerged as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of the biological activity of this compound, with a particular focus on its anticancer properties. This document provides a comprehensive overview of its cytotoxic effects against various cancer cell lines, details the experimental methodologies used to ascertain these effects, and elucidates the underlying molecular mechanisms of action, including its impact on key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer. Modern phytochemical investigations have identified quassinoids as major bioactive constituents responsible for its therapeutic effects. Among these, this compound has been the subject of studies to evaluate its potential as an anticancer agent. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development by consolidating the available scientific data on the biological activities of this compound.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell types. A closely related compound, Yadanziolide A, has shown potent activity against liver and lung cancer cells.

Table 1: In Vitro Cytotoxicity of Yadanziolide A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Cancer | 18.7 ± 1.2 | Not Specified |

| HepG2 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |

| LM-3 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |

| Huh-7 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |

Note: Data for Yadanziolide A is presented here due to the close structural relationship and available data. Further studies are needed to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.

Mechanism of Action

The anticancer activity of this compound and its analogues is attributed to the induction of apoptosis and the modulation of key cellular signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Modulation of Signaling Pathways

Recent studies on the closely related Yadanziolide A have elucidated its impact on specific signaling cascades. The primary mechanism identified involves the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

Yadanziolide A has been found to target the TNF-α/STAT3 pathway by inhibiting the phosphorylation of both JAK2 and STAT3.[1][2][3] This inhibition leads to the downregulation of downstream anti-apoptotic proteins and the subsequent activation of the apoptotic cascade.

Diagram 1: Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed mechanism of this compound action on the JAK-STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies typically employed to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: The MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Diagram 2: Workflow for a Typical Cytotoxicity Assay

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method is used to detect and quantify apoptosis by identifying changes in the plasma membrane of apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Diagram 3: Gating Strategy for Apoptosis Analysis by Flow Cytometry

Caption: Quadrant analysis of Annexin V and Propidium Iodide stained cells.

Conclusion and Future Directions

This compound, a natural quassinoid from Brucea javanica, demonstrates significant potential as an anticancer agent. Its biological activity is characterized by the induction of apoptosis in cancer cells, a mechanism driven by the inhibition of the JAK-STAT3 signaling pathway. The available data, particularly from its close analogue Yadanziolide A, strongly suggests that this compound warrants further investigation.

Future research should focus on:

-

Establishing a comprehensive profile of IC50 values for this compound against a broader panel of cancer cell lines, including those of pancreatic origin.

-

Conducting in-depth mechanistic studies to fully elucidate all the signaling pathways modulated by this compound.

-

Performing in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic candidate for cancer treatment.

References

Yadanzioside A: A Preclinical Delineation of its Anti-Hepatocellular Carcinoma Activity Through STAT3 Inhibition

Fuzhou, China – A recent preclinical investigation has illuminated the therapeutic potential of Yadanzioside A (Y-A), a natural compound derived from Brucea javanica, in the context of hepatocellular carcinoma (HCC). The study reveals that this compound exerts potent anti-tumor effects by directly targeting the TNF-α/JAK/STAT3 signaling pathway, a critical axis in HCC proliferation and survival. These findings position this compound as a promising candidate for further drug development in liver cancer therapy.

This technical guide provides a comprehensive overview of the mechanism of action, molecular targets, and preclinical efficacy of this compound in HCC, tailored for researchers, scientists, and drug development professionals.

Molecular Targets and Mechanism of Action

This compound's anti-cancer activity in hepatocellular carcinoma is primarily mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Mechanistic studies have demonstrated that this compound directly inhibits the phosphorylation of both Janus kinase 2 (JAK2) and STAT3 in a dose-dependent manner.[1][3] This inhibition disrupts the downstream signaling cascade that promotes cancer cell proliferation, migration, and invasion, while also inducing programmed cell death (apoptosis).[1][2][3]

Molecular docking analyses have predicted a stable interaction between this compound and STAT3, with a binding energy of -7.06 kcal/mol.[1] Furthermore, RNA sequencing and subsequent pathway analysis of this compound-treated HCC cells revealed a significant enrichment of the TNF-α signaling pathway, a known upstream activator of JAK/STAT3 signaling.[1] Experimental evidence confirmed that this compound treatment leads to a significant reduction in the expression of TNF-α.[1]

The culmination of these molecular events is a significant reduction in HCC cell viability, a halt in migratory and invasive capabilities, and the induction of apoptosis, as evidenced by increased apoptotic cell populations and the formation of apoptosomes.[1][2][3]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across several HCC cell lines. The compound demonstrates dose-dependent cytotoxicity, with significant inhibition of proliferation, migration, and invasion observed at concentrations of 0.1 µM and higher.[1][3]

| Cell Line | Type | IC50 Value (nM) |

| HepG2 | Human Hepatocellular Carcinoma | 300 |

| Huh-7 | Human Hepatocellular Carcinoma | 362 |

| LM-3 | Human Hepatocellular Carcinoma | 171 |

| HL-7702 | Normal Human Liver Cell Line | 768 |

| Table 1: In Vitro Cytotoxicity of this compound in Human Liver Cell Lines.[1] |

The higher IC50 value in the normal liver cell line HL-7702 suggests a degree of selectivity for cancer cells.[1] In vivo, intraperitoneal administration of this compound at a dose of 2 mg/kg/day for two weeks resulted in a noteworthy suppression of tumor growth in an orthotopic liver cancer mouse model.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Cell Viability (CCK-8) Assay

This assay determines the cytotoxic effect of this compound on HCC cells.

-

Cell Seeding: HCC cells (HepG2, Huh-7, LM-3) and normal liver cells (HL-7702) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.

-

Drug Treatment: A stock solution of this compound is diluted to various concentrations. 10 µL of each concentration is added to the respective wells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for 24 to 48 hours.

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for 1-4 hours at 37°C until a color change is apparent.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control group. The IC50 value is determined using graphing software like GraphPad Prism.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: HepG2 and LM-3 cells are seeded and treated with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Dilution: 400 µL of 1X Binding Buffer is added to each tube.

-

Flow Cytometry: The samples are analyzed by flow cytometry. Annexin V positive/PI negative cells are scored as early apoptotic, and Annexin V positive/PI positive cells as late apoptotic or necrotic.

Western Blot for p-STAT3 and Total STAT3

This technique is used to measure the protein expression levels of total and phosphorylated STAT3.

-

Cell Lysis: HCC cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic HCC Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound in a more physiologically relevant setting.

-

Cell Preparation: Hepa1-6 cells (2 x 10^6) are suspended in 100 µL of serum-free medium.

-

Animal Model: Male C57BL/6 mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.

-

Tumor Implantation: Mice are anesthetized, and the Hepa1-6 cell suspension is injected directly into the liver lobe.

-

Treatment: Following tumor establishment, mice are treated with intraperitoneal injections of this compound (2 mg/kg/day) or vehicle control for two weeks.

-

Monitoring: Tumor growth is monitored. At the end of the treatment period, mice are euthanized.

-

Analysis: Tumors are excised, weighed, and photographed. Liver and serum samples are collected for pathological analysis (H&E staining) and biochemical assays (e.g., ALT, AST levels).

Conclusion

This compound demonstrates significant preclinical anti-tumor activity against hepatocellular carcinoma. Its defined mechanism of action, centered on the potent inhibition of the TNF-α/JAK/STAT3 signaling pathway, provides a strong rationale for its continued development as a therapeutic agent for liver cancer. The data summarized herein underscore the need for further investigation, including pharmacokinetic and toxicology studies, to advance this compound towards clinical evaluation.

References

The Pharmacological Profile of Yadanzioside A: A Technical Guide for Researchers

Executive Summary

Yadanzioside A, a quassinoid glycoside extracted from the traditional medicinal plant Brucea javanica, has emerged as a promising natural compound with significant antitumor properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its efficacy against hepatocellular carcinoma (HCC). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and potential clinical application of this compound as a novel cancer therapeutic.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The quest for more effective and less toxic therapeutic agents has led to the investigation of natural products for their anticancer potential. This compound, a derivative of Brucea javanica, has demonstrated potent dose-dependent cytotoxic effects against liver cancer cells.[1][3] Preclinical studies, both in vitro and in vivo, have shown that this compound inhibits cancer cell proliferation, migration, and invasion, while also inducing programmed cell death (apoptosis).[1][3][4] This guide synthesizes the current scientific knowledge on the pharmacological attributes of this compound.

Mechanism of Action

The primary anticancer mechanism of this compound involves the targeted inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often aberrantly activated in many cancers, including HCC.[1][4]

This compound exerts its effects by:

-

Targeting the TNF-α/STAT3 Axis: It has been shown to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is a known activator of STAT3.[1][3]

-

Inhibiting JAK2 and STAT3 Phosphorylation: this compound directly inhibits the phosphorylation of JAK2 and its downstream target STAT3. The phosphorylation of these proteins is a critical step in the activation of the JAK/STAT pathway.[1][3][4]

-

Inducing Apoptosis: By blocking the JAK/STAT pathway, this compound downregulates the expression of anti-apoptotic proteins (like Bcl-2) and upregulates pro-apoptotic proteins (like Bax). This shift in the Bax/Bcl-2 ratio, along with the activation of caspase-8 and caspase-3, leads to the induction of apoptosis in cancer cells.[1][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 300[4] |

| Huh-7 | Hepatocellular Carcinoma | 362[4] |

| LM-3 | Hepatocellular Carcinoma | 171[4] |

| HL-7702 | Normal Liver Cell Line | 768[4] |

Table 2: In Vitro Apoptotic Effects of this compound on Hepatocellular Carcinoma Cells after 24h Treatment

| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| LM-3 | 0.1 | Not Reported | Not Reported |

| 0.3 | Not Reported | Not Reported | |

| 1.0 | 11.9[4] | 18.4[4] | |

| HepG2 | 0.1 | Not Reported | Not Reported |

| 0.3 | Not Reported | Not Reported | |

| 1.0 | 20.4[4] | 14.6[4] |

Table 3: In Vivo Antitumor Efficacy of this compound in an Orthotopic Liver Cancer Mouse Model

| Treatment Group | Dosage | Duration | Outcome |

| Control | Vehicle | 2 weeks | Progressive tumor growth |

| This compound | 2 mg/kg/day | 2 weeks | Noteworthy suppression of tumor growth[4] |

| Normalization of serum ALT and AST levels[4] | |||

| Significant reduction in liver tumor lesions[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.

Cell Viability Assay (CCK-8 Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of this compound on hepatocellular carcinoma cells.

-

Procedure:

-

Seed HepG2, Huh-7, and LM-3 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 30 nM to 1 µM) for a specified period (e.g., 24, 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

-

Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)

-

Objective: To assess the effect of this compound on the migratory and invasive capabilities of HCC cells.

-

Wound Healing Assay Protocol:

-

Grow HepG2 and LM-3 cells to confluence in 6-well plates.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (0.1 µM, 0.3 µM, 1 µM).[4]

-

Capture images of the wound at 0 and 24 hours.

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

-

Transwell Invasion Assay Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed HCC cells in the upper chamber in serum-free medium containing various concentrations of this compound.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invaded cells under a microscope.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed LM-3 and HepG2 cells in 6-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.[4]

-

Treat the cells with this compound at concentrations of 0.1 µM, 0.3 µM, and 1 µM for 24 hours.[4]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

-

In Vivo Orthotopic Liver Cancer Model

-

Objective: To evaluate the in vivo antitumor activity of this compound.

-

Procedure:

-

Use male C57BL/6 mice for the study.[4]

-

Surgically implant Hepa1-6 hepatocellular carcinoma cells into the liver of the mice to establish an orthotopic tumor model.

-

After tumor establishment, divide the mice into control and treatment groups.

-

Administer this compound intraperitoneally to the treatment group at a dose of 2 mg/kg/day for two weeks.[4] The control group receives a vehicle control.

-

Monitor tumor growth over the treatment period.

-

At the end of the study, euthanize the mice and excise the livers and tumors.

-

Measure tumor volume and weight.

-

Collect blood samples for serum biochemical analysis (e.g., ALT and AST levels).

-

Perform histopathological analysis (e.g., H&E staining) of the liver tumors.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules.

-

Procedure:

-

Treat HCC cells with various concentrations of this compound.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8, and a loading control like β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study | MDPI [mdpi.com]

- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Anticancer Effects of Yadanzioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yadanzioside A, a quassinoid glycoside derived from Brucea javanica, has emerged as a compound of interest in oncology research due to its demonstrated antitumor properties.[1] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, with a specific focus on its mechanism of action against hepatocellular carcinoma (HCC). The document details the compound's impact on critical signaling pathways, summarizes key quantitative data from preclinical studies, and provides standardized protocols for relevant experimental procedures. The primary mechanism elucidated involves the induction of apoptosis through the targeted inhibition of the JAK/STAT signaling pathway, highlighting this compound as a promising candidate for further therapeutic development.[2]

Mechanism of Action

This compound exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation in cancer cells.[2] The core mechanism involves the targeted suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is frequently overactive in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[2]

Inhibition of the JAK/STAT Pathway

Studies on hepatocellular carcinoma cell lines (HepG2 and LM-3) have shown that this compound inhibits the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner.[2] STAT3, when activated via phosphorylation, promotes the transcription of genes involved in cell survival and proliferation, including anti-apoptotic proteins like Bcl-2.[2] By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively downregulates this pro-survival signaling cascade.[2] The inhibitory effect of this compound on STAT3 phosphorylation is comparable to that of known STAT3 inhibitors like Stattic.[2] This targeted action disrupts the anti-apoptotic signals regulated by Bcl-2 proteins, thereby sensitizing cancer cells to apoptosis.[2]

Induction of Apoptosis

This compound actively promotes programmed cell death through both the extrinsic and intrinsic apoptotic pathways.[2]

-

Extrinsic Pathway: Treatment with this compound leads to an increase in the levels of cleaved Caspase-8, indicating the activation of the death receptor-mediated extrinsic apoptotic pathway.[2]

-

Intrinsic Pathway: The compound also modulates the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift suggests the involvement of the mitochondria-mediated intrinsic pathway.[2]

The activation of both pathways culminates in the cleavage and activation of Caspase-3, a key executioner caspase, leading to the dismantling of the cell.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on hepatocellular carcinoma cells.

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| HepG2, LM-3 | Western Blot | Concentration-dependent | Inhibition of STAT3 and JAK2 phosphorylation. | [2] |

| HepG2, LM-3 | Western Blot | Dose-dependent | Increased levels of cleaved Caspase-3 and Caspase-8. | [2] |

| HepG2, LM-3 | Western Blot | Dose-dependent | Changes in Bcl-2 and Bax levels, indicating apoptosis. | [2] |

| HepG2 | ELISA | Not specified | Increased expression of TNF-α in cell culture supernatant. | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the JAK/STAT signaling pathway, leading to apoptosis.

Caption: this compound inhibits JAK/STAT signaling to induce apoptosis.

Standard Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro anticancer effects of a compound like this compound.

Caption: Workflow for in vitro evaluation of anticancer compounds.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Method)

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, LM-3) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Cleaved Caspase-3, Caspase-8, Bcl-2, Bax, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Preparation: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound demonstrates significant in vitro anticancer activity, particularly against hepatocellular carcinoma, by inducing apoptosis through the targeted inhibition of the JAK/STAT signaling pathway.[2] Its ability to suppress key pro-survival proteins like p-STAT3 and p-JAK2 while activating apoptotic caspases underscores its potential as a therapeutic agent.[2] The data presented in this guide provide a solid foundation for its mechanism of action.

Future research should focus on:

-

Expanding in vitro studies to a broader range of cancer cell lines to determine the spectrum of its activity.

-

Conducting in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and potential toxicity.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

These steps will be crucial in translating the promising in vitro findings of this compound into a viable clinical strategy for cancer treatment.

References

Yadanzioside A: A Novel Inhibitor of the JAK-STAT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Yadanzioside A, a quassinoid derived from the plant Brucea javanica, has demonstrated significant potential as an anti-cancer agent. Emerging research has elucidated its mechanism of action, highlighting its role as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in the pathogenesis of various malignancies, including hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the inhibitory effects of this compound on the JAK-STAT pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal mechanism for transmitting information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The canonical JAK-STAT pathway is initiated by the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Subsequently, STATs are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes.

This compound: Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting key components of the JAK-STAT pathway, particularly in the context of hepatocellular carcinoma.[1] Research indicates that this compound's inhibitory action is linked to the upstream signaling of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine often implicated in cancer progression.[2]

This compound has been shown to significantly inhibit the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner. This inhibition disrupts the downstream signaling cascade, preventing the nuclear translocation of STAT3 and the subsequent transcription of genes involved in cell proliferation, survival, and migration. The culmination of this pathway inhibition is the induction of apoptosis and the suppression of tumor cell growth.[1][2][3]

Signaling Pathway Diagram

Caption: this compound inhibits the TNF-α induced JAK-STAT pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes in hepatocellular carcinoma cell lines.

Table 1: Effect of this compound on Cell Viability (CCK-8 Assay)

| Cell Line | Concentration (µM) | Inhibition of Proliferation (%) |

| HepG2 | 0.1 | Not Significant |

| 0.3 | Significant Inhibition | |

| 1.0 | Strong Inhibition | |

| LM-3 | 0.1 | ~20% |

| 0.3 | Significant Inhibition | |

| 1.0 | Strong Inhibition | |

| Huh-7 | 0.1 | Not Significant |

| 0.3 | Significant Inhibition | |

| 1.0 | Strong Inhibition |

Data derived from a preclinical study on hepatocellular carcinoma.[4]

Table 2: Effect of this compound on Cell Migration and Invasion

| Assay | Cell Line | Concentration (µM) | Effect |

| Wound Healing | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent inhibition of wound closure |

| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent inhibition of wound closure | |

| Transwell Migration | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in migrated cells |

| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in migrated cells | |

| Transwell Invasion | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in invaded cells |

| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in invaded cells |

Data synthesized from studies on hepatocellular carcinoma cell lines.[4]

Table 3: Effect of this compound on Apoptosis

| Assay | Cell Line | Concentration (µM) | Observation |

| Hoechst 33342 Staining | HepG2 | 0.1, 0.3, 1.0 | Increased nuclear condensation and fragmentation with increasing concentration |

| LM-3 | 0.1, 0.3, 1.0 | Increased nuclear condensation and fragmentation with increasing concentration | |

| Annexin V/PI Flow Cytometry | HepG2 | 0.1, 0.3, 1.0 | Dose-dependent increase in the percentage of apoptotic cells |

| LM-3 | 0.1, 0.3, 1.0 | Dose-dependent increase in the percentage of apoptotic cells |

Findings based on apoptosis assays in hepatocellular carcinoma cells.[4]

Table 4: Inhibition of JAK2 and STAT3 Phosphorylation by this compound (Western Blot)

| Target Protein | Cell Line | Concentration (µM) | Result |

| p-JAK2 | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |

| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation | |

| p-STAT3 | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |

| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |

Results from Western blot analysis in hepatocellular carcinoma cell lines.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the JAK-STAT pathway.

Cell Viability Assay (CCK-8)

This protocol is for determining cell viability after treatment with this compound.

-

Materials:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.3, 1.0 µM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol details the detection of phosphorylated JAK2 and STAT3.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the cell pellets in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the total protein and/or a loading control like β-actin.

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effects on HCC cells.

Conclusion

This compound has emerged as a promising natural compound with potent anti-cancer properties, specifically through its targeted inhibition of the JAK-STAT signaling pathway. The data presented in this guide underscores its ability to suppress proliferation, migration, and invasion, while inducing apoptosis in hepatocellular carcinoma cells. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other natural products targeting this critical oncogenic pathway. Further preclinical and clinical studies are warranted to fully evaluate the efficacy and safety of this compound as a novel therapeutic agent for HCC and other malignancies characterized by aberrant JAK-STAT signaling.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toolsbiotech.com [toolsbiotech.com]

- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. clyte.tech [clyte.tech]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Apoptosis Induction by Yadanzioside A in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the effects of Yadanzioside A on leukemia cells is currently limited. This document synthesizes available data on this compound's activity in other cancer types, primarily hepatocellular carcinoma, and draws parallels with the known anti-leukemic effects of related compounds from Brucea javanica to provide a potential framework for its mechanism of action in leukemia.

Introduction

This compound is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter principles from the Simaroubaceae family, have garnered significant interest for their potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2][3][4] While the direct effects of this compound on leukemia are yet to be extensively studied, its demonstrated efficacy in other cancers, such as hepatocellular carcinoma, provides a strong rationale for investigating its potential as a therapeutic agent for hematological malignancies.[5][6][7] This technical guide consolidates the current understanding of this compound's mechanism of action, details relevant experimental protocols, and presents key data from related studies to inform future research in leukemia.

Core Mechanism of Action: Induction of Apoptosis

Studies on hepatocellular carcinoma (HCC) cells have shown that this compound is a potent inducer of apoptosis.[5][6][7] The primary mechanism appears to be the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is often dysregulated in various cancers, including leukemia.[5][8][9][10]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a key signaling cascade in hematological malignancies.[8][9][10] In leukemia, constitutive activation of this pathway contributes to uncontrolled cell growth and resistance to apoptosis. Research on HCC cells demonstrates that this compound inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the activation of the apoptotic cascade.[5][6][7]

Intrinsic and Extrinsic Apoptotic Pathways

The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In HCC cells, treatment with this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, suggesting the involvement of the intrinsic pathway. Furthermore, the activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[5]

Quantitative Data from Related Studies

While specific IC50 values for this compound in leukemia cell lines are not yet available, data from studies on other Brucea javanica compounds and related quassinoids in leukemia cells can provide a valuable reference point.

Table 1: Cytotoxic Effects of Brucea javanica Compounds on Leukemia Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Brusatol | HL-60 | 0.06 | [1] |

| Bruceine B | HL-60 | 0.27 | [1] |

| Javanicoside B | P-388 | Not specified | [1] |

| Javanicoside I | P-388 | Not specified | [1] |

| Javanicoside J | P-388 | Not specified | [1] |

| Javanicoside K | P-388 | Not specified | [1] |

| Javanicoside L | P-388 | Not specified | [1] |

Table 2: Effects of this compound on Hepatocellular Carcinoma Cells

| Parameter | Cell Line | Concentration (µM) | Observation | Reference |

| Cell Viability | HepG2, LM-3 | ≥ 0.1 | Significant inhibition of proliferation | [5][6][7] |

| Apoptosis | HepG2, LM-3 | Not specified | Increased apoptotic cell population | [5][6][7] |

| Protein Expression | HepG2, LM-3 | Not specified | Increased Cleaved Caspase-3, Cleaved Caspase-8, Bax | [5] |

| Protein Expression | HepG2, LM-3 | Not specified | Decreased Bcl-2, p-JAK2, p-STAT3 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the apoptotic effects of this compound in leukemia cells, adapted from studies on related compounds and cancer cell lines.

Cell Viability Assay (MTT Assay)